1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H3ClF3IO. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an iodo group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 5-chloro-2-iodophenyl compounds with trifluoroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and iodo groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanol
- (5-Chloro-2-iodophenyl) (2-fluoro-6-methoxyphenyl)methanone
- (5-Chloro-2-iodophenyl)methanol
Uniqueness
1-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and iodo groups on the phenyl ring, combined with a trifluoromethyl group. This combination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and research applications.
Properties
Molecular Formula |
C8H3ClF3IO |
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Molecular Weight |
334.46 g/mol |
IUPAC Name |
1-(5-chloro-2-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF3IO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H |
InChI Key |
VMJXMZQOPMGEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)I |
Origin of Product |
United States |
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